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molecular formula C12H15BrO2 B1525940 Tert-butyl 5-bromo-2-methylbenzoate CAS No. 1202551-75-4

Tert-butyl 5-bromo-2-methylbenzoate

Cat. No. B1525940
M. Wt: 271.15 g/mol
InChI Key: YROBYZPUNZSEFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242963B2

Procedure details

To a suspension of anhydrous magnesium sulfate (4.5 g, 37.28 mmol) in dichloromethane (37 mL) is added concentrated H2SO4 (516 μl, 9.302 mmol) and the mixture is stirred vigorously for 15 min. 5-Bromo-2-methyl-benzoic acid (2 g, 9.302 mmol) is added, followed by t-butanol (4.39 mL, 46.51 mmol). The flask is capped tightly and stirred at room temperature for 24 h. After adding saturated sodium bicarbonate, the resulting solution is extracted with ethyl acetate. The organic layer is washed with a saturated sodium chloride solution, dried over sodium sulfate, filtered and concentrated. The resulting residue is purified by silica gel flash chromatography (ethyl acetate-heptane, 0:1 to 3:7) to furnish 5-bromo-2-methyl-benzoic acid tert-butyl ester. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.59 (s, 9H), 2.51 (s, 3H), 7.08 (d, J=8.1 Hz, 1H), 7.46 (dd, J=8.3, 2.3 Hz, 1H), 7.92 (d, J=2.3 Hz, 1H)
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Name
Quantity
516 μL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
4.39 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=O.[Mg+2].OS(O)(=O)=O.[Br:12][C:13]1[CH:14]=[CH:15][C:16]([CH3:22])=[C:17]([CH:21]=1)[C:18]([OH:20])=[O:19].[C:23](O)([CH3:26])([CH3:25])[CH3:24].C(=O)(O)[O-].[Na+]>ClCCl>[C:23]([O:19][C:18](=[O:20])[C:17]1[CH:21]=[C:13]([Br:12])[CH:14]=[CH:15][C:16]=1[CH3:22])([CH3:26])([CH3:25])[CH3:24] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
37 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
516 μL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)C
Step Four
Name
Quantity
4.39 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred vigorously for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask is capped tightly
STIRRING
Type
STIRRING
Details
stirred at room temperature for 24 h
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
the resulting solution is extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer is washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified by silica gel flash chromatography (ethyl acetate-heptane, 0:1 to 3:7)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)OC(C1=C(C=CC(=C1)Br)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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